2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) is a chemical compound with the molecular formula C₂₀H₁₈N₂O₆Sn It is a complex organotin compound that features a stannane core bonded to ethyl, phenyl, and pyridin-3-ol groups
Vorbereitungsmethoden
The synthesis of 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) typically involves the reaction of ethyl(phenyl)stannane with pyridin-3-ol derivatives under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism by which 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stannane core can form coordination complexes with metal ions, influencing various biochemical pathways. The pyridin-3-ol groups can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organotin compounds with different substituents on the stannane core. For example:
Triphenyltin hydroxide: Used as a fungicide and has different reactivity due to the presence of three phenyl groups.
Dibutyltin dichloride: Commonly used as a catalyst in polymer production and has distinct chemical properties compared to 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol).
The uniqueness of 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) lies in its specific combination of ethyl, phenyl, and pyridin-3-ol groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
143643-59-8 |
---|---|
Molekularformel |
C20H18N2O6Sn |
Molekulargewicht |
501.1 g/mol |
IUPAC-Name |
[ethyl-(3-hydroxypyridine-2-carbonyl)oxy-phenylstannyl] 3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/2C6H5NO3.C6H5.C2H5.Sn/c2*8-4-2-1-3-7-5(4)6(9)10;1-2-4-6-5-3-1;1-2;/h2*1-3,8H,(H,9,10);1-5H;1H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
SXYLCMPFUMMUQB-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn](C1=CC=CC=C1)(OC(=O)C2=C(C=CC=N2)O)OC(=O)C3=C(C=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.